molecular formula C9H8BrF3 B1305681 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene CAS No. 261952-16-3

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1305681
CAS No.: 261952-16-3
M. Wt: 253.06 g/mol
InChI Key: YSABBOPLIUMXKY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

“1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene” is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-3-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride or chloroform .

Chemical Reactions Analysis

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to more oxidized functional groups, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-(Bromomethyl)-3-(trifluoromethyl)benzene: Lacks the methyl group at the 2-position, which can influence its reactivity and applications.

    1-(Bromomethyl)-4-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently, affecting the compound’s electronic properties and reactivity.

    1-(Bromomethyl)-2,4-dimethyl-3-(trifluoromethyl)benzene:

These comparisons highlight the unique structural features of this compound and its distinct reactivity patterns.

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABBOPLIUMXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379616
Record name 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-16-3
Record name 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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